(S)-2-Hydroxymethyl-hexanoic acid

Description

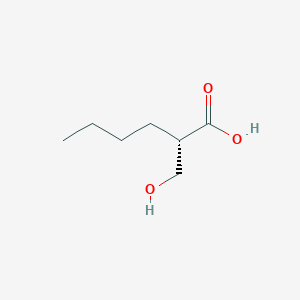

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(hydroxymethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBHDGOFKNWYJO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650722 | |

| Record name | (2S)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752258-16-5 | |

| Record name | (2S)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereoselective Synthesis Methodologies for S 2 Hydroxymethyl Hexanoic Acid

Asymmetric Reduction Strategies for Precursor Synthesis

Asymmetric reduction is a cornerstone of stereoselective synthesis, enabling the conversion of prochiral ketones or alkenes into chiral alcohols. For the synthesis of (S)-2-Hydroxymethyl-hexanoic acid, this typically involves the enantioselective reduction of a suitable precursor, such as a 2-keto- or 2-alkenyl-hexanoic acid derivative.

Key strategies include:

Asymmetric Transfer Hydrogenation: This method has proven effective for the reduction of a variety of unsaturated compounds. For instance, the asymmetric transfer hydrogenation of diynones has been accomplished with high conversion and enantiomeric excess. nih.gov While not directly demonstrated on a precursor for the title compound, the principle applies to the reduction of related α,β-unsaturated carbonyls. The reaction often employs a ruthenium or rhodium catalyst with a chiral ligand.

Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs), offers a highly selective and environmentally benign route. Engineered KREDs can exhibit exceptional enantioselectivity (>99% ee) and operate under mild process conditions. researchgate.net A one-pot, sequential chemoenzymatic method combining a chemical reaction with an asymmetric biocatalytic reduction can furnish enantiomerically enriched alcohols in high yields. nih.gov This approach could be adapted for a precursor of this compound.

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Production

Chemoenzymatic and purely biocatalytic routes are powerful strategies that harness the inherent stereoselectivity of enzymes to produce chiral molecules. These methods are often lauded for their high efficiency and sustainability. nih.gov

A well-developed chemoenzymatic cascade for producing related 2-substituted 3-hydroxycarboxylic acids proceeds through several key steps: nih.govcsic.es

Enzymatic Deamination: An L-α-amino acid is converted to its corresponding 2-oxoacid using an amino acid deaminase, with molecular oxygen as the only required co-reactant. nih.gov

Enantioselective Aldol (B89426) Addition: The crucial stereocenter is established through an aldol addition of the 2-oxoacid to formaldehyde (B43269). The (S)-enantiomer is generated using the enzyme 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) (YfaU). nih.govcsic.es

Oxidative Decarboxylation: The resulting 4-hydroxy-2-oxoacid is then converted to the final 2-hydroxymethyl-alkanoic acid.

This strategy has been successfully applied to produce the close analog, (S)-2-(Hydroxymethyl)pentanoic acid, in high yield and excellent enantiomeric excess. nih.gov A similar pathway starting from L-norleucine would yield the desired this compound.

Table 1: Chemoenzymatic Synthesis of (S)-2-(Hydroxymethyl)pentanoic acid

This table showcases the results for a close structural analog, demonstrating the viability of the method.

| Substrate | Enzyme for Aldol Addition | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-Oxopentanoic acid + Formaldehyde | MBP-YfaU W23V | (S)-2-(Hydroxymethyl)pentanoic acid | 79% | 97% |

Data sourced from reference nih.gov.

Whole-cell biocatalysis represents another scalable approach. Genetically engineered microorganisms can be designed to perform multi-step transformations, converting simple feedstocks into complex molecules like 2,5-furandicarboxylic acid with titers exceeding 100 g/L in optimized fed-batch processes. researchgate.net Such systems minimize the need for isolating intermediates and using purified enzymes, making the process more cost-effective and industrially viable.

Organocatalytic and Metal-Catalyzed Enantioselective Pathways

Small organic molecules and metal complexes can act as powerful catalysts for enantioselective transformations.

Organocatalysis: L-proline, a simple amino acid, has been used as a chiral agent in the asymmetric halolactonization of 2-methylene-hexanoyl chloride. google.comgoogle.com This reaction proceeds through a chiral amide intermediate, followed by reaction with N-bromosuccinimide to form a bromolactone, which can then be converted to the target acid structure. Organocatalysis is also employed in the synthesis of other complex molecules, demonstrating its broad utility. nih.govrsc.orgnih.gov

Metal-Catalyzed Synthesis: Copper-catalyzed reactions are effective for creating chiral centers. For example, the highly enantioselective synthesis of α-methyl-substituted esters has been achieved using a copper-TaniaPhos chiral catalyst system. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by using a suitable hydroxymethylating agent in place of a methylating one.

Enantioselective Hydroformylation and Related Transformations

Enantioselective hydroformylation introduces both a formyl group (-CHO) and a hydrogen atom across a double bond, creating a new chiral center. This method could theoretically be applied to a precursor of this compound.

A modern approach involves Asymmetric Transfer Hydroformylation (ATHF), which avoids the direct use of high-pressure carbon monoxide gas. st-andrews.ac.uk Instead, a dual-catalyst system can be used where one catalyst decomposes formaldehyde to generate CO and H₂ in situ, and a second chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) performs the asymmetric hydroformylation on the alkene substrate. st-andrews.ac.uk For the synthesis of this compound, a suitable substrate would be an ester of 2-methylenepentanoic acid. Subsequent oxidation of the resulting aldehyde would yield the final product.

Optimization of Synthetic Routes for Scalability and Enantiopurity

Transitioning a synthetic route from a laboratory scale to industrial production requires significant optimization for cost, efficiency, and product purity.

Scalability: For the large-scale synthesis of the related (S)-2-methylhexanoic acid, initial syntheses using chiral auxiliaries were found to be unsuitable for producing large quantities. researchgate.net Alternative methods, including classical resolution and enzymatic methods, were explored, with asymmetric hydrogenation ultimately providing a workable solution for gram-scale synthesis. researchgate.net Similarly, for biocatalytic processes, optimizing parameters in whole-cell systems can lead to high product titers, as seen in the production of other bio-based acids. researchgate.net

Enantiopurity: Achieving high enantiomeric excess is paramount. The final purity of the product must be rigorously verified. High-performance liquid chromatography (HPLC) using chiral stationary phases or chiral mobile phase additives is a standard technique for separating enantiomers and determining the enantiomeric excess of the final product. researchgate.netnih.gov This analytical step is crucial for quality control in any scalable synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that are environmentally benign, reduce waste, and use renewable resources. mdpi.com

The synthesis of this compound can incorporate several green principles:

Use of Renewable Feedstocks: Biocatalytic and chemoenzymatic routes often start from renewable resources like amino acids or biomass-derived sugars. nih.govnih.gov For example, a green synthesis of (R)-3-hydroxy-decanoic acid has been developed starting from cellulose-derived levoglucosenone. nih.gov

Benign Solvents and Conditions: Enzymatic reactions typically occur in water under mild temperature and pH conditions, avoiding the need for hazardous organic solvents and extreme temperatures or pressures. nih.govcsic.es

Catalytic Reagents: The use of catalysts (enzymes, organocatalysts, or metal catalysts) is inherently greener than using stoichiometric reagents, as they are used in small amounts and can often be recycled and reused. mdpi.com

Process Efficiency: Solvent-free biocatalytic synthesis using immobilized enzymes has been demonstrated for related esters, which aligns with green chemistry objectives and is suitable for industrial scale-up. mdpi.com

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Synthetic Approach | Key Green Advantages | Relevant Citations |

|---|---|---|

| Chemoenzymatic Synthesis | Uses renewable feedstocks (amino acids), aqueous reaction medium, mild conditions, high selectivity reduces byproducts. | nih.gov, csic.es, nih.gov |

| Biocatalysis (Whole-Cell) | Utilizes renewable resources, can be a one-pot process from simple sugars, reduces need for purified enzymes. | researchgate.net, researchgate.net |

| Organocatalysis | Often uses metal-free, biodegradable catalysts (e.g., L-proline); can reduce reliance on toxic heavy metals. | google.com, google.com |

| Solvent-Free Catalysis | Eliminates organic solvent waste, increases process intensity. | mdpi.com |

Applications As a Chiral Building Block and Advanced Chemical Intermediate

Utility in Natural Product Total Synthesis

The total synthesis of natural products often requires the use of enantiomerically pure starting materials to build up complex structures with precise stereochemical configurations. nih.gov Chiral building blocks derived from the "chiral pool," such as amino acids and their derivatives, are frequently employed for this purpose. researchgate.net While direct and extensive examples of the incorporation of (S)-2-Hydroxymethyl-hexanoic acid into the total synthesis of a specific natural product are not prominently reported in readily accessible scientific literature, its structural motif is analogous to intermediates used in the synthesis of various natural products. For instance, β-hydroxy acids and their derivatives are key components in many polyketide and macrolide antibiotics. The (S)-configuration at the C2 position can serve as a crucial stereocontrol element in the construction of such intricate molecules.

The general strategy would involve utilizing the carboxylic acid and hydroxyl groups for sequential bond-forming reactions. For example, the hydroxyl group could be protected while the carboxylic acid is converted to an amide or ester, followed by deprotection and further functionalization of the hydroxyl group. This stepwise approach allows for the controlled elaboration of the molecular framework, a cornerstone of total synthesis.

Role in the Construction of Pharmaceutical and Agrochemical Scaffolds

The development of new pharmaceuticals and agrochemicals is heavily reliant on the availability of novel chiral scaffolds. The introduction of stereogenic centers can have a profound impact on the biological activity and safety profile of a drug or pesticide. This compound provides a scaffold with a defined stereocenter and two functional handles for further chemical diversification.

Although specific blockbuster drugs or widely used agrochemicals directly derived from this compound are not easily identified, its structural features are present in various bioactive molecules. For example, derivatives of hydroxamic acids, which can be synthesized from carboxylic acids, have shown a range of biological activities. mdpi.com The hexyl chain of the molecule also provides lipophilicity, which can be a desirable property for improving the bioavailability of drug candidates. The potential for creating libraries of compounds by modifying the carboxylic acid and hydroxyl groups makes it an attractive starting point for drug discovery programs.

Development of Chiral Ligands and Organocatalysts Derived from this compound

Chiral ligands and organocatalysts are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. mdpi.comsnnu.edu.cn The structure of this compound is well-suited for the development of such catalysts. The two functional groups can be used to attach the molecule to a metal center or to create a bifunctional organocatalyst.

For instance, the carboxylic acid can be converted to an amide, and the hydroxyl group can coordinate to a metal, creating a chiral ligand for a variety of metal-catalyzed reactions. Chiral hydroxamic acid ligands, for example, have been successfully employed in asymmetric synthesis. mdpi.com Furthermore, proline and its derivatives are highly successful organocatalysts, and the pyrrolidine (B122466) ring can be seen as a cyclic analog of the 2-substituted carboxylic acid motif. rsc.org It is conceivable that derivatives of this compound could be designed to act as effective organocatalysts for reactions such as aldol (B89426) or Michael additions.

A general approach to synthesizing a chiral ligand from this compound could involve the amidation of the carboxylic acid with a coordinating amine, followed by coordination to a metal precursor. The following table illustrates a hypothetical synthesis of a chiral ligand.

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | 2-Amino-pyridine | (S)-N-(pyridin-2-yl)-2-(hydroxymethyl)hexanamide | Introduction of a coordinating nitrogen atom |

| 2 | (S)-N-(pyridin-2-yl)-2-(hydroxymethyl)hexanamide | Metal precursor (e.g., RuCl₃) | Chiral metal complex | Formation of the active chiral catalyst |

Precursor in Advanced Materials Science, Including Chiral Polymer Synthesis

The field of materials science is increasingly exploring the use of chiral building blocks to create materials with unique optical, electronic, and mechanical properties. mdpi.com Chiral polymers, in particular, have applications in chiral separations, sensors, and nonlinear optics. This compound, with its polymerizable functional groups, is a potential monomer for the synthesis of chiral polyesters and polyamides.

The polymerization could be achieved through the condensation of the carboxylic acid and hydroxyl groups, either with themselves to form a homopolymer or with other monomers to create copolymers. The resulting polymers would have a defined stereochemistry along the polymer backbone, which could lead to the formation of helical structures and other ordered supramolecular assemblies. Poly(α-hydroxy alkanoic acid)s derived from α-amino acids have been synthesized and show interesting properties. researchgate.net The synthesis of chiral polymers from amino acid-functionalized monomers is also a well-established field. researchgate.net

The following table outlines a potential polymerization scheme.

| Polymerization Method | Monomer(s) | Resulting Polymer | Potential Application |

| Self-condensation | This compound | Poly((S)-2-hydroxymethyl-hexanoate) | Chiral stationary phase for chromatography |

| Co-polymerization | This compound, Adipic acid, 1,6-Hexanediol | Chiral Polyester | Biodegradable chiral material |

Stereoselective Alkylation and Acylation Reactions Utilizing the Compound

The stereoselective formation of carbon-carbon bonds is a central theme in organic synthesis. The chiral center in this compound can be used to direct the stereochemical outcome of reactions at adjacent positions. For example, the ester or amide derivatives of the compound could undergo stereoselective alkylation or acylation.

A well-known example of a related transformation is the Fráter-Seebach alkylation, which involves the stereoselective alkylation of chiral β-hydroxy esters. vander-lingen.nldocumentsdelivered.com In this reaction, the hydroxyl group directs the approach of the electrophile to the enolate, leading to high diastereoselectivity. A similar principle could be applied to derivatives of this compound. The hydroxyl group, after appropriate protection, could direct the alkylation of the α-position of the ester or amide.

The following table summarizes a hypothetical stereoselective alkylation reaction.

| Substrate | Reagent 1 | Reagent 2 | Product | Key Principle |

| Methyl (S)-2-(tert-butyldimethylsilyloxymethyl)hexanoate | Lithium diisopropylamide (LDA) | Methyl iodide | Methyl (2S,3R)-2-(tert-butyldimethylsilyloxymethyl)-3-methylhexanoate | Diastereoselective alkylation directed by the chiral center |

Enantioselective Esterification and Amidation Reactions

Enantioselective reactions are crucial for the synthesis of single-enantiomer drugs and other fine chemicals. While this compound is itself a chiral molecule, its carboxylic acid and alcohol functionalities can be used in enantioselective reactions with racemic partners.

For instance, the carboxylic acid of this compound can be activated and reacted with a racemic alcohol in the presence of a chiral catalyst to achieve a kinetic resolution, where one enantiomer of the alcohol reacts faster than the other. Similarly, the hydroxyl group can be acylated with a racemic carboxylic acid derivative in an enantioselective manner. Lipase-catalyzed enantioselective esterification is a common method for resolving racemic alcohols and acids. nih.gov

The following table illustrates a potential enantioselective esterification.

| Substrate 1 | Substrate 2 (Racemic) | Catalyst | Product (Enantioenriched) |

| This compound | (±)-1-Phenylethanol | Lipase (B570770) | (S)-1-Phenylethyl (S)-2-(hydroxymethyl)hexanoate |

| This compound | (±)-1-Phenylethanol | Chiral DMAP derivative | (S)-1-Phenylethyl (S)-2-(hydroxymethyl)hexanoate |

Biochemical Pathways and Enzymatic Transformations Involving S 2 Hydroxymethyl Hexanoic Acid

Elucidation of Biosynthetic Pathways Where the Compound is an Intermediate or Product

The precise biosynthetic pathway for (S)-2-Hydroxymethyl-hexanoic acid has not been fully elucidated in existing literature. However, its structure suggests a plausible origin from the metabolism of hexanoic acid or a related branched-chain fatty acid. The formation of the core hexanoic acid structure is well-understood, occurring via the fatty acid synthesis (FAS) pathway, where acetyl-CoA is elongated by two-carbon units from malonyl-CoA.

The key transformations to yield this compound from a precursor like 2-methylhexanoic acid would involve a stereospecific hydroxylation reaction. This step is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These monooxygenases are known to hydroxylate a wide variety of endogenous and exogenous compounds, including fatty acids. nih.govnih.gov While many CYP enzymes that act on fatty acids hydroxylate the terminal (ω) or sub-terminal (ω-1) carbon, their versatility allows for the oxidation of other positions, particularly in branched-chain structures. nih.govmedsciencegroup.com

The metabolism of structurally similar compounds, such as the drug valproic acid (2-propylpentanoic acid), provides a strong model. Valproic acid undergoes extensive hydroxylation at its alkyl side chains, a process mediated by several CYP isoenzymes, including CYP2A6, CYP2B6, and CYP2C9. mdpi.comclinpgx.org This suggests that a similar enzymatic system could hydroxylate the methyl group of a 2-methylhexanoic acid precursor to form 2-Hydroxymethyl-hexanoic acid.

Another potential route involves the α-hydroxylation of hexanoic acid itself. Certain bacterial peroxygenases from the CYP152 family have demonstrated the ability to catalyze the regio- and stereoselective α-hydroxylation of medium-chain fatty acids, which could produce a 2-hydroxy-hexanoic acid intermediate. rsc.org Subsequent enzymatic modifications could then lead to the final compound.

Enzymatic Interactions and Substrate Specificity Studies of Enzymes Metabolizing the Compound

Direct enzymatic studies on this compound are scarce. However, significant insights can be drawn from research on enzymes that metabolize its structural components and analogues.

Cytochrome P450 Monooxygenases (CYPs): The CYP4 family is the primary group of enzymes responsible for fatty acid hydroxylation in mammals, although they typically exhibit a preference for the ω-position. nih.govnih.gov The metabolism of valproic acid shows that other CYP families, such as CYP2C and CYP2A, are crucial for the oxidation of branched-chain fatty acids. mdpi.comclinpgx.org These enzymes are capable of binding short- and medium-chain fatty acids and catalyzing hydroxylation at various positions along the alkyl chain. It is highly probable that these or similar enzymes are responsible for the biosynthesis or subsequent metabolism of this compound.

Bacterial Peroxygenases: A key finding in the potential synthesis of related precursors comes from studies on bacterial enzymes. The peroxygenase P450Exα from Exiguobacterium sp. has been identified as a highly effective biocatalyst for the α-hydroxylation of caproic acid (hexanoic acid). rsc.org This enzyme demonstrates high regioselectivity and conversion rates, making it a strong candidate for producing 2-hydroxyhexanoic acid.

Table 1: Regioselectivity of P450Exα in the Hydroxylation of Caproic Acid (C6)

| Substrate | Enzyme | Conversion (%) | Product Selectivity (α : β) | Reference |

|---|---|---|---|---|

| Caproic Acid | P450Exα | 95% | 14 : 1 | rsc.org |

This data underscores the existence of enzymes that can specifically functionalize the C2 position of hexanoic acid, a critical step in forming a precursor to the target molecule.

Exploration of Metabolic Roles and Fates in Biological Systems

The specific metabolic role of this compound is not defined. However, its fate within a biological system can be inferred from the known metabolism of hydroxylated fatty acids. acs.org The parent compound, hexanoic acid, is a medium-chain fatty acid that serves as an energy source and a signaling molecule that can influence glucose metabolism. nih.govbiorxiv.org

Once formed, this compound would likely be a substrate for further enzymatic modification. The primary alcohol of the hydroxymethyl group is a target for oxidation. This metabolic process typically involves a two-step oxidation:

Oxidation to an Aldehyde: The hydroxymethyl group is first oxidized to an aldehyde, forming 2-formyl-hexanoic acid. This reaction is generally catalyzed by alcohol dehydrogenases.

Oxidation to a Carboxylic Acid: The resulting aldehyde is subsequently oxidized to a carboxylic acid, yielding 2-carboxy-hexanoic acid (also known as 2-butylmalonic acid). This step is catalyzed by aldehyde dehydrogenases. tandfonline.com

This pathway is consistent with the metabolism of other hydroxylated drug and fatty acid metabolites. acs.orgtandfonline.com The resulting dicarboxylic acid would be more water-soluble, facilitating its excretion from the body, possibly after conjugation with molecules like glucuronic acid. The metabolism of hydroxylated derivatives of valproic acid follows this exact pattern of oxidation to dicarboxylic acids or conjugation for elimination. tandfonline.com

Biocatalytic Applications for Derivatization or Degradation of the Compound

The functional groups of this compound—a carboxylic acid and a primary alcohol—make it amenable to a variety of biocatalytic transformations for potential derivatization.

Esterification: The carboxylic acid moiety can be readily esterified using lipases. For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to synthesize esters from the related compound 2-methylhexanoic acid in a solvent-free system. mdpi.com This same enzymatic approach could be applied to this compound to produce novel esters with potential applications as flavors, fragrances, or specialty chemicals.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized using oxidoreductases, such as alcohol dehydrogenases. This biocatalytic oxidation could produce 2-formyl-hexanoic acid, a reactive intermediate for further chemical synthesis. Multi-enzyme cascade reactions have been developed to convert alcohols to valuable products like lactones, demonstrating the potential for complex transformations originating from a hydroxyl group. nih.gov

Synthesis of Precursors: Biocatalysis offers a powerful tool for the stereoselective synthesis of precursors. As mentioned, peroxygenases like P450Exα can perform the α-hydroxylation of hexanoic acid. rsc.org Such enzymatic reactions are highly valuable for producing chiral building blocks that are difficult to synthesize using traditional chemistry. By selecting or engineering enzymes with specific stereopreferences, it may be possible to develop a biocatalytic route for the production of this compound or its direct precursors.

Derivatization and Functionalization Strategies for S 2 Hydroxymethyl Hexanoic Acid

Synthesis of Chiral Derivatives for Advanced Chemical Transformations

The inherent chirality of (S)-2-Hydroxymethyl-hexanoic acid makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. Advanced chemical transformations aim to either modify the existing functional groups or use the chiral center to direct new stereoselective reactions, thereby generating valuable chiral derivatives.

One common transformation is the conversion of the carboxylic acid moiety into different functional groups while retaining the stereochemistry at the C2 position. For instance, highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters has been achieved using chiral imide enolates. researchgate.net This methodology can be applied to this compound to produce its corresponding methyl ester, methyl (S)-2-hydroxyhexanoate, a derivative useful in further synthetic steps. chemeo.com

Furthermore, the hydroxyl and carboxyl groups can be transformed into functionalities suitable for creating chiral amino acids. Reductive amination of related α-keto acids is a well-established method for producing chiral amino acids. nih.gov By first oxidizing the hydroxyl group of this compound to a ketone and then performing a stereocontrolled reductive amination, it is possible to synthesize chiral amino acid derivatives. These derivatives are sought after as intermediates in the development of pharmaceuticals. nih.govnih.gov

Another strategy involves using the existing stereocenter to influence the stereochemical outcome of reactions at other positions in the molecule. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. The chiral center can direct the approach of reagents, leading to the formation of new stereocenters with a high degree of stereochemical purity.

Regio- and Stereoselective Functionalization Techniques at Hydroxyl and Carboxyl Groups

A key challenge and opportunity in utilizing this compound is the selective functionalization of either the hydroxyl or the carboxyl group. Due to their different chemical reactivities, each group can be targeted with specific reagents and conditions, a concept known as regioselectivity.

Functionalization of the Carboxyl Group: The carboxylic acid is readily converted into esters, amides, or acid chlorides. Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method to selectively form an ester while leaving the hydroxyl group untouched. chemguide.co.ukmasterorganicchemistry.com To drive the reversible reaction to completion, the alcohol is often used in excess, or water is removed as it forms. masterorganicchemistry.com

Functionalization of the Hydroxyl Group: To react other parts of the molecule while leaving the hydroxyl group unchanged, or to modify the hydroxyl group itself, protection strategies are employed. libretexts.org The hydroxyl group is typically converted into an ether or an ester, which is stable under certain reaction conditions and can be easily removed later. libretexts.orghighfine.com Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of formation and removal. highfine.commasterorganicchemistry.com For example, reacting this compound with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) would selectively protect the hydroxyl group as a TBS ether. This protected intermediate can then undergo reactions at the carboxylic acid site.

The choice of protecting group is critical and depends on the planned subsequent reaction steps. Different silyl ethers (e.g., TMS, TES, TIPS, TBDPS) offer varying degrees of stability and steric hindrance, allowing for fine-tuned control over the synthetic route. highfine.com Acetal protecting groups, such as tetrahydropyranyl (THP), are also widely used and are stable in basic conditions but are readily removed with acid. libretexts.org

The following table summarizes common regioselective functionalization techniques applicable to this compound.

| Functional Group Targeted | Reaction Type | Reagents & Conditions | Result |

| Carboxyl Group | Fischer Esterification | Methanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄), Heat | Forms Methyl (S)-2-hydroxyhexanoate |

| Carboxyl Group | Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Forms corresponding N-substituted amide |

| Hydroxyl Group | Silyl Ether Protection | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF | Forms (S)-2-(tert-butyldimethylsilyloxy)hexanoic acid |

| Hydroxyl Group | Acetal Protection | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Forms THP-protected derivative |

| Hydroxyl Group | Deprotection (Silyl Ether) | Tetrabutylammonium fluoride (B91410) (TBAF) or HF | Regenerates the hydroxyl group |

Preparation of Precursors for Complex Molecule Synthesis through Derivatization

Derivatization of this compound is a critical first step in preparing versatile precursors for the total synthesis of complex natural products and pharmaceuticals. nih.gov By converting the hydroxyl and carboxyl groups into other functionalities, this simple chiral molecule is transformed into a sophisticated building block.

For example, derivatives of similar chiral hydroxy acids serve as key intermediates in the synthesis of important drugs. The antihypertensive drug Vanlev, for instance, is synthesized using (S)-6-hydroxynorleucine as a key chiral intermediate, which is prepared from a related α-keto acid via reductive amination. nih.gov This illustrates a potential pathway where this compound could be derivatized and incorporated into the synthesis of structurally complex pharmaceutical agents.

The preparation of precursors often involves a sequence of protection and functional group interconversion steps. A typical sequence might be:

Protection of the hydroxyl group as a silyl ether to mask its reactivity. masterorganicchemistry.com

Activation of the carboxylic acid , for example, by converting it to an acyl chloride or coupling it with a chiral auxiliary like an Evans oxazolidinone. researchgate.net

Carbon-carbon bond formation , where the activated derivative reacts with a nucleophile to extend the carbon chain.

Deprotection and further transformation to reveal the hydroxyl group and modify the newly introduced functionalities, leading to a complex molecule that could not be easily assembled otherwise. nih.gov

These derivatized precursors are essential in modern organic synthesis, enabling the construction of intricate molecular architectures with precise stereochemical control. nih.gov The ability to create stable, characterizable intermediates from this compound makes it a valuable starting point for multi-step synthetic campaigns. rsc.org

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is fundamental to optimizing reaction conditions and predicting outcomes. The functionalization of this compound involves several well-studied reaction mechanisms.

The Fischer esterification of the carboxyl group proceeds via a multi-step mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Addition: The alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: The protonated oxygen from the attacking alcohol is deprotonated.

Protonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated, turning it into a good leaving group (water).

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

The selective esterification of 2-hydroxy acids in the presence of alkoxysilanes like tetramethoxysilane (B109134) (TMOS) has also been studied. nih.gov A proposed mechanism suggests that the 2-hydroxy acid first attaches to the silicon atom via its alkoxy group. This is followed by an intramolecular rearrangement where the carboxyl group also coordinates to the silicon, forming a reactive cyclic intermediate. This intermediate is highly susceptible to nucleophilic attack by methanol at the carbonyl carbon, leading to accelerated esterification. nih.gov

Mechanistic studies on the formation and cleavage of protecting groups are also crucial. The formation of a silyl ether, for instance, typically involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of a silyl halide (e.g., TBSCl). The reaction is facilitated by a base like imidazole, which may act as a nucleophilic catalyst or simply as a proton scavenger. The cleavage of silyl ethers is often achieved with a source of fluoride ions (like TBAF), which have a very high affinity for silicon, leading to the formation of a strong Si-F bond and the release of the alcohol. harvard.edu

Advanced Spectroscopic and Analytical Research Methodologies for S 2 Hydroxymethyl Hexanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (S)-2-Hydroxymethyl-hexanoic acid, standard NMR spectra of the enantiomers are identical. Therefore, advanced NMR methods are required to differentiate between the (S) and (R) enantiomers and to probe the molecule's conformational preferences.

This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification. Common CDAs for carboxylic acids include chiral amines or alcohols, such as (R)- or (S)-α-methylbenzylamine, which form diastereomeric amides.

Once diastereomers are formed, detailed analysis of their ¹H and ¹³C NMR spectra can reveal differences in chemical shifts (Δδ) for protons and carbons near the stereogenic center. These differences arise from the different spatial arrangements of the two chiral centers in the diastereomers. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study through-space interactions between protons. This provides valuable information about the preferred conformations of the molecule in solution. By analyzing the NOE correlations, the relative orientation of the substituents around the chiral center can be deduced, offering insights into the molecule's three-dimensional structure.

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amide Derivatives of (R,S)-2-Hydroxymethyl-hexanoic acid with (R)-α-Methylbenzylamine

| Proton | Diastereomer 1 ((S,R)-amide) Chemical Shift (ppm) | Diastereomer 2 ((R,R)-amide) Chemical Shift (ppm) | Δδ (ppm) |

| H-2 | 2.55 | 2.65 | 0.10 |

| -CH₂OH (a) | 3.68 | 3.75 | 0.07 |

| -CH₂OH (b) | 3.74 | 3.82 | 0.08 |

| Amide NH | 7.85 | 7.80 | 0.05 |

| Benzyl CH | 5.15 | 5.25 | 0.10 |

Note: This data is illustrative to demonstrate the principle of diastereomeric differentiation by NMR.

Chiral Chromatography (HPLC, GC) and High-Resolution Mass Spectrometry in Purity and Enantiomeric Excess Assessment

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

For a polar, non-volatile compound like this compound, chiral HPLC is often the method of choice. A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns being particularly effective for separating chiral acids. wikipedia.org The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) containing a small amount of an acidic additive (e.g., acetic or trifluoroacetic acid), is crucial for achieving optimal separation. wikipedia.org

Chiral GC is also a powerful technique, although it often requires derivatization of the analyte to increase its volatility and improve separation. The carboxylic acid and alcohol functional groups of 2-Hydroxymethyl-hexanoic acid can be converted to esters or silyl (B83357) ethers, for example. Cyclodextrin-based CSPs are commonly used in chiral GC. wikipedia.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the areas of the (S) and (R) enantiomer peaks, respectively. nih.gov

Coupling chiral chromatography with High-Resolution Mass Spectrometry (HRMS) provides an additional layer of analytical certainty. HRMS allows for the accurate mass determination of the eluting compounds, confirming their elemental composition and helping to identify any impurities.

Table 2: Exemplary Chiral HPLC Method for the Separation of (S)- and (R)-2-Hydroxymethyl-hexanoic Acid

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 9.8 min |

Note: These conditions are illustrative and would require optimization for a specific sample.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for the non-destructive determination of the absolute configuration of chiral molecules in solution. nih.govnih.govacs.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to molecular vibrations. nih.gov Since the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, it provides a unique fingerprint of a molecule's absolute configuration. acs.org

ECD spectroscopy operates in the UV-Visible region and measures the differential absorption associated with electronic transitions. For molecules like this compound, the carboxyl group acts as a chromophore, giving rise to characteristic ECD signals. thieme-connect.de

The modern application of VCD and ECD for absolute configuration determination relies on a comparison of the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). acs.org The VCD or ECD spectrum is calculated for one of the enantiomers (e.g., the (S)-enantiomer). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. acs.orgnih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated VCD Data for the Absolute Configuration Assignment of this compound

| Experimental VCD (cm⁻¹) | Calculated VCD for (S)-enantiomer (cm⁻¹) | Assignment |

| + at 2960 | + at 2955 | C-H stretch |

| - at 1715 | - at 1710 | C=O stretch (Carboxylic Acid) |

| + at 1420 | + at 1415 | C-H bend |

| - at 1250 | - at 1245 | C-O stretch / O-H bend |

| + at 1050 | + at 1055 | C-C stretch / C-O stretch |

Note: The signs (+/-) and wavenumbers are illustrative. A positive correlation across multiple bands is required for a confident assignment.

X-ray Crystallography of Chiral Derivatives for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. mdpi.com However, this technique requires a well-ordered single crystal, which can be challenging to obtain for small, flexible, and often liquid or low-melting-point molecules like this compound.

A common strategy to overcome this limitation is to prepare a crystalline derivative of the target molecule. This is typically achieved by reacting the chiral acid with a heavy-atom-containing chiral or achiral reagent. The presence of a heavy atom (e.g., bromine, iodine) enhances the anomalous dispersion effect, which is crucial for the unambiguous determination of the absolute configuration using the Flack parameter. For example, this compound could be derivatized with a reagent like p-bromoaniline to form a crystalline amide.

Once a suitable crystal is obtained and analyzed, the resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule. The Flack parameter, calculated from the diffraction data, provides a high degree of confidence in the assignment of the absolute stereochemistry. A Flack parameter close to zero for a given enantiomeric structure confirms that the assigned absolute configuration is correct.

Table 4: Illustrative Crystallographic Data for a p-Bromophenylamide Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.67 Å, b = 12.34 Å, c = 19.87 Å |

| Volume | 1391.5 ų |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational Chemistry and Molecular Modeling Studies of S 2 Hydroxymethyl Hexanoic Acid

Theoretical Investigations of Reaction Mechanisms in its Synthesis and Transformations

The synthesis and chemical transformations of (S)-2-Hydroxymethyl-hexanoic acid could be elucidated using a variety of computational methods. Quantum mechanics (QM) calculations, particularly density functional theory (DFT), would be a primary tool. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products.

For a hypothetical synthesis, such as the asymmetric alkylation of a suitable precursor, theoretical investigations would focus on understanding the origin of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers, researchers can predict which stereoisomer will be the major product. This analysis provides insights into the non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, catalyst, and reagents that govern the stereochemical outcome.

Transformations of this compound, like esterification or oxidation, can also be modeled. For instance, the mechanism of an acid-catalyzed esterification would be investigated by calculating the protonation of the carboxyl group, the subsequent nucleophilic attack by an alcohol, and the final elimination of water. These theoretical models can help optimize reaction conditions by identifying the rate-determining step and suggesting modifications to the catalyst or reaction environment to improve yield and efficiency.

Conformational Analysis and Stereochemical Predictions via Quantum Chemical Calculations

The three-dimensional structure and flexibility of this compound are crucial for its properties and interactions. Conformational analysis using quantum chemical calculations can identify the most stable arrangements of the molecule in the gas phase and in solution.

The process typically begins with a systematic or stochastic search of the conformational space to locate all possible low-energy conformers. This involves rotating the single bonds within the molecule, particularly around the C-C bonds of the hexyl chain and the C-C bond connecting the hydroxymethyl group. For each identified conformer, the geometry is optimized, and the relative energy is calculated using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

The population of each conformer at a given temperature can then be determined using the Boltzmann distribution, which relates the relative energies of the conformers to their abundance. Solvation models, such as the polarizable continuum model (PCM), can be incorporated to simulate the influence of a solvent on the conformational preferences. These calculations are essential for accurately predicting spectroscopic properties and understanding how the molecule will interact with other molecules, such as enzymes.

Molecular Docking Simulations for Enzyme-Substrate Interactions (focused on binding, not biological effect)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. In the context of this compound, docking simulations would be employed to understand how it might bind to the active site of an enzyme.

The process requires the three-dimensional structures of both the ligand, this compound, and the target enzyme. The enzyme's structure is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The docking algorithm then samples a large number of possible binding poses of the ligand within the enzyme's binding pocket.

A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking simulation can reveal key binding interactions, such as hydrogen bonds between the carboxyl and hydroxyl groups of the acid and amino acid residues in the enzyme's active site. It can also highlight hydrophobic interactions between the hexyl chain and nonpolar regions of the binding pocket. This information provides a structural basis for understanding substrate recognition and specificity.

Prediction of Spectroscopic Parameters and Chiral Recognition Mechanisms

Computational chemistry can predict various spectroscopic parameters for this compound, which can aid in its characterization and the determination of its absolute configuration.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By performing these calculations on the ensemble of low-energy conformers and averaging the results based on their Boltzmann populations, a theoretical NMR spectrum can be generated. This can be compared with experimental spectra to confirm the structure and assign peaks.

Chiral recognition mechanisms can also be investigated computationally. For instance, the interaction of this compound with a chiral solvating agent or a chiral stationary phase in chromatography can be modeled. By calculating the energies of the diastereomeric complexes formed between the (S)-acid and a chiral selector, the basis for enantiomeric separation can be understood. Similarly, the prediction of chiroptical properties like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra can provide a theoretical means to assign the absolute configuration of the molecule by comparing the calculated spectrum with the experimental one.

Emerging Research Directions and Future Prospects for S 2 Hydroxymethyl Hexanoic Acid

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry is a transformative trend in chemical manufacturing, offering enhanced control, safety, and scalability. frontiersin.org For the synthesis of (S)-2-Hydroxymethyl-hexanoic acid, integrating flow chemistry methodologies presents a significant opportunity to overcome the limitations of batch reactions.

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for stereoselective reactions where even minor fluctuations can impact enantiomeric purity. frontiersin.org A key advantage is the high surface-area-to-volume ratio in microreactors, which facilitates rapid heat and mass transfer. This improved control can lead to higher yields and selectivities in the synthesis of chiral molecules.

A potential continuous flow process for this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each stage. For instance, a packed-bed reactor containing an immobilized chiral catalyst could be used for the key asymmetric step. The use of specialized reactors, such as tube-in-tube gas-permeable membrane reactors, could also facilitate reactions involving gaseous reagents in a safe and controlled manner. durham.ac.uk The implementation of such flow processes is expected to meet the economic requirements for industrial applications. openaccessgovernment.org

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage for this compound |

| Heat Transfer | Poor, localized hot spots | Excellent, rapid dissipation | Improved reaction control, reduced side products, higher selectivity. |

| Mass Transfer | Often limited by stirring | Efficient mixing | Enhanced reaction rates and yields. |

| Safety | Large volumes of reactive materials | Small reaction volumes at any time | Reduced risk, especially for hazardous reactions or unstable intermediates. durham.ac.uk |

| Scalability | Challenging, often requires re-optimization | Straightforward, by running longer or in parallel | Faster transition from laboratory discovery to industrial production. durham.ac.uk |

| Automation | Difficult to fully automate | Easily integrated with process analytical technology (PAT) | Consistent product quality and process monitoring. |

Sustainable and Green Chemistry Innovations in its Production and Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact. chiralpedia.com For this compound, innovations are focused on creating more sustainable production and utilization pathways.

A primary area of focus is the use of biocatalysts, such as enzymes. chiralpedia.com Enzymes operate under mild conditions (aqueous environments, room temperature, and atmospheric pressure), generate minimal waste, and exhibit high selectivity, making them ideal for chiral synthesis. openaccessgovernment.org The development of custom enzymes through directed evolution can further enhance their efficiency for specific transformations needed to produce chiral intermediates. pharmtech.com

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. chiralpedia.com Catalytic processes, particularly those using recoverable and recyclable heterogeneous catalysts, are preferred over stoichiometric reagents. rsc.org For example, developing a robust immobilized chiral catalyst would allow for its reuse across multiple reaction cycles, reducing waste and cost. rsc.org The use of environmentally benign solvents, or even solvent-free conditions, further contributes to the sustainability of the process. rsc.org Research into scalable synthesis from bio-based precursors, such as gluconolactone, also points toward a more sustainable future for producing valuable chemical building blocks. researchgate.net

Potential for Novel Chiral Drug Discovery Scaffolds and Targets

Chirality is a fundamental property in drug design, as the different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. nih.govlongdom.org Single-enantiomer drugs are often preferred to maximize therapeutic efficacy and minimize potential side effects. mdpi.com In this context, this compound serves as a valuable chiral building block or scaffold for the synthesis of more complex, biologically active molecules.

The presence of both a carboxylic acid and a primary alcohol group on a chiral center makes this compound a versatile starting material. These functional groups can be selectively modified to build a wide array of derivatives. Its structure can be incorporated into larger molecules to introduce a specific stereochemistry, which is crucial for the three-point interaction with biological targets like enzymes and receptors. nih.gov

The use of chiral scaffolds is a cornerstone of modern drug discovery. nih.gov By starting with a defined chiral core like this compound, medicinal chemists can systematically explore the chemical space around it to optimize for target binding and pharmacological properties. This approach is instrumental in developing new therapeutic agents for a range of diseases, from anti-infectives to central nervous system disorders. mdpi.com

Challenges and Opportunities in Industrial Scale-Up of its Chiral Synthesis

Transitioning a chiral synthesis from the laboratory bench to industrial-scale production is fraught with challenges. drugdiscoverytrends.com A primary hurdle is maintaining high enantioselectivity. Reaction conditions that work perfectly on a milligram scale may not perform the same in a multi-kilogram reactor due to issues with mixing and temperature control. drugdiscoverytrends.com

Another significant challenge is the cost and efficiency of the catalyst. Many asymmetric syntheses rely on expensive transition metal catalysts and chiral ligands. scirea.org The ability to recover and reuse these catalysts is critical for economic viability on an industrial scale. drugdiscoverytrends.com While classical resolutions are often more robust and easier to scale, they are inherently wasteful as they discard half of the material. drugdiscoverytrends.com Therefore, developing scalable asymmetric technologies remains a major focus. drugdiscoverytrends.com

Continuous flow chemistry presents a significant opportunity to address these scale-up challenges. scirea.org By providing superior control over reaction conditions, flow processes can help ensure consistent enantioselectivity during scale-up. Furthermore, the use of immobilized catalysts in packed-bed reactors simplifies catalyst separation and reuse, directly addressing the cost issue. rsc.org

| Challenge | Description | Opportunity / Solution |

| Maintaining Enantioselectivity | Scale-up can affect mixing and temperature, leading to a loss of stereocontrol. drugdiscoverytrends.com | Integration of flow chemistry for precise reaction control; development of more robust catalysts. scirea.org |

| Catalyst Cost and Recovery | Chiral catalysts and ligands can be expensive, making the process economically unviable if not recycled. scirea.org | Use of heterogeneous or immobilized catalysts for easy separation and reuse; biocatalysis. rsc.orgrsc.org |

| Process Robustness | Asymmetric reactions can be sensitive to impurities and variations in starting materials. | Development of robust crystallization processes to ensure consistent polymorphs and particle size. drugdiscoverytrends.com |

| Waste Generation | Classical resolutions and use of stoichiometric reagents generate significant waste. | Asymmetric catalysis to improve atom economy; use of greener solvents and biocatalysts. chiralpedia.compharmtech.com |

Exploration of New Catalytic Systems for its Enantioselective Production

The development of novel and efficient catalytic systems is at the heart of modern asymmetric synthesis. chiralpedia.com For the enantioselective production of this compound, several promising avenues of research are being explored.

Transition Metal Catalysis: This remains a powerful tool, with ongoing research focused on designing new chiral ligands for metals like iridium, rhodium, and palladium. nih.govacs.org These systems excel in reactions such as asymmetric hydrogenation, which is a highly efficient and atom-economical method for creating chiral centers. acs.org

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a major pillar of asymmetric synthesis. chiralpedia.comchiralpedia.com Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly relevant as they can activate substrates through hydrogen bonding to control the stereochemical outcome of a reaction. frontiersin.orgnih.gov A patented method for a similar compound, (+)-S-2-hydroxy-2-methyl-hexanoic acid, utilizes the simple amino acid L-proline as a chiral organocatalyst. google.comgoogle.com

Biocatalysis: As mentioned previously, enzymes offer exquisite selectivity under mild conditions. openaccessgovernment.org Researchers are exploring various enzyme classes, such as oxidoreductases and hydrolases, and using protein engineering techniques to create bespoke biocatalysts for the synthesis of specific chiral acids and their precursors. pharmtech.com

The combination of these catalytic strategies, potentially within a continuous flow system, represents the future of producing this compound and other valuable chiral compounds with high efficiency, purity, and sustainability. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Hydroxymethyl-hexanoic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or enzymatic resolution. For example, chiral HPLC (e.g., using polysaccharide-based columns) can separate enantiomers, while -NMR with chiral shift reagents (e.g., Eu(hfc)) verifies enantiomeric excess (>98%). Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in biphasic systems is also effective. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Circular dichroism (CD) spectroscopy can corroborate results by analyzing Cotton effects near 220–250 nm. Computational methods (e.g., density functional theory, DFT) simulate CD spectra for comparison. Polarimetry ([α] values) provides preliminary chiral characterization .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (210 nm) using a C18 column and isocratic elution (acetonitrile/0.1% HPO, 60:40 v/v) achieves baseline separation. LC-MS (ESI− mode, m/z 131.1 [M−H]) enhances specificity. For trace analysis, derivatization with 2,4-dinitrophenylhydrazine improves sensitivity .

Advanced Research Questions

Q. How do reaction conditions influence the polymerization kinetics of this compound in aliphatic copolyesters?

- Methodological Answer : Melt polycondensation under vacuum (180–220°C) with titanium(IV) butoxide as a catalyst is common. Real-time monitoring via in situ FTIR tracks ester bond formation (peak ~1710 cm). Kinetic studies reveal a second-order dependence on monomer concentration. Side reactions (e.g., racemization) are minimized by maintaining temperatures below 200°C and short reaction times (<6 hrs) .

Q. What computational models predict the solvent interactions and solubility of this compound in supercritical CO?

- Methodological Answer : COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations correlate solubility with CO density and temperature. Experimental validation uses a high-pressure view cell (10–30 MPa, 40–60°C), with gravimetric analysis post-decompression. Contradictions arise between predicted and observed solubility at >20 MPa due to dimerization tendencies, requiring empirical correction factors .

Q. How can contradictory toxicity data for this compound be resolved in preclinical studies?

- Methodological Answer : Discrepancies in acute oral toxicity (e.g., LD ranges from 500–2000 mg/kg in rodents) often stem from impurities or stereochemical contaminants. Rigorous purity assessment (HPLC >99%) and adherence to OECD Test Guideline 423 are critical. In vitro assays (e.g., zebrafish embryo toxicity) screen for developmental effects, while transcriptomics identifies organ-specific stress pathways .

Q. What strategies mitigate racemization during esterification or amidation reactions involving this compound?

- Methodological Answer : Low-temperature activation (e.g., using DCC/DMAP at 0–5°C) minimizes racemization. Monitoring reaction progress via chiral HPLC ensures <2% enantiomer conversion. Alternative coupling reagents (e.g., HATU) in DMF/CHCl mixtures reduce side reactions. Solid-phase synthesis with pre-activated resins (Wang or Rink amide) also enhances stereochemical fidelity .

Q. How does the compound interact with biological macromolecules, such as serum albumin or lipid bilayers?

- Methodological Answer : Fluorescence quenching assays (e.g., Stern-Volmer plots) quantify binding constants with bovine serum albumin (BSA). Molecular docking (AutoDock Vina) identifies hydrophobic pockets (e.g., BSA Sudlow Site I) as primary interaction sites. Langmuir monolayer studies on DPPC lipid bilayers reveal membrane penetration at surface pressures <30 mN/m, assessed via π-A isotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.